molecular formula C13H19N3O3 B2918479 2-(cyclohexylformamido)-3-(1H-imidazol-4-yl)propanoic acid CAS No. 121428-27-1

2-(cyclohexylformamido)-3-(1H-imidazol-4-yl)propanoic acid

Cat. No.: B2918479
CAS No.: 121428-27-1
M. Wt: 265.313
InChI Key: JFJCBWLFDHAFRT-UHFFFAOYSA-N
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Description

2-(Cyclohexylformamido)-3-(1H-imidazol-4-yl)propanoic acid is a synthetic small molecule characterized by a propanoic acid backbone substituted with a 1H-imidazol-4-yl group and a cyclohexylformamide moiety. This structural profile, featuring both a hydrogen-bond-donating imidazole ring and a bulky hydrophobic cyclohexyl group, suggests potential for diverse molecular interactions, making it a candidate for exploring enzyme active sites and developing structure-activity relationships. The compound is of significant interest in medicinal chemistry and biochemical research. Its structure incorporates key pharmacophoric elements: the 1H-imidazole ring is a known metalloenzyme-binding group, capable of coordinating to active-site metal ions, similar to imidazole-containing inhibitors that target enzymes like indoleamine 2,3-dioxygenase (IDO) . The cyclohexyl group provides a rigid, hydrophobic domain that can interact with non-polar pockets in protein targets, as seen in other cyclohexyl-containing bioactive molecules . The propanoic acid linker offers a site for potential salt bridge or ionic interactions with basic residues. This combination makes the compound a valuable template for designing enzyme inhibitors, particularly for oxidoreductases and other metalloenzymes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure that the use of this product complies with all applicable local, state, national, and international laws and regulations.

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h7-9,11H,1-6H2,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJCBWLFDHAFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(CC2=CN=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylformamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the imidazole ring: This can be achieved by reacting an appropriate aldehyde with an amine in the presence of an acid catalyst.

    Attachment of the cyclohexylformamido group: This step involves the reaction of cyclohexylamine with a formylated intermediate to form the cyclohexylformamido group.

    Formation of the propanoic acid moiety: This can be done by introducing a carboxyl group through oxidation or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylformamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The imidazole ring and the cyclohexylformamido group can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or an alkane.

Scientific Research Applications

2-(Cyclohexylformamido)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a ligand for studying protein-ligand interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclohexylformamido)-3-(1H-imidazol-4-yl)propanoic acid would depend on its specific application. For example, if used as a ligand, it might interact with a protein target through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The imidazole ring could play a key role in binding to metal ions or other active sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Amide Group

The cyclohexylformamido group distinguishes this compound from analogs with different acyl/alkyl substituents. For example:

Compound Name Substituent at Position 2 Molecular Weight Key Properties/Activities References
2-(Cyclohexylformamido)-3-(1H-imidazol-4-yl)propanoic acid (Target Compound) Cyclohexylformamido ~309.36* Hypothetical lipophilicity↑ N/A
(S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanoic acid (Gly-His) Aminoacetamido 212.21 Biochemical signaling, metal chelation
(2S)-2-[(Benzyloxy)carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid Benzyloxycarbonyl (Cbz) ~291.28 Peptide synthesis intermediate
(Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-thiazol-2-yl)amino)-3-(1H-imidazol-4-yl)propanoic acid Fluorobenzylidene-thiazolone 360.38 Anticancer, antimicrobial

*Calculated based on formula C₁₃H₁₉N₃O₃.

Key Observations :

  • Lipophilicity: The cyclohexyl group likely increases logP compared to Gly-His (polar aminoacetamido) or the Cbz-protected analog (aromatic benzyloxy). This could enhance blood-brain barrier penetration or tissue retention.
  • Bioactivity: The fluorobenzylidene-thiazolone analog () exhibits notable anticancer activity (IC₅₀ ~5 µM against HeLa cells), suggesting that imidazole-propanoic acid derivatives with bulky/heterocyclic substituents may target enzymes like kinases or proteases.
Imidazole-Modified Derivatives

Variations at the imidazole ring or propanoic acid chain also impact functionality:

Compound Name Structural Difference Molecular Weight Applications References
2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid Hydroxy group at position 2; methylated imidazole 170.17 Probable metabolic intermediate
(2S)-2-(4-Aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid 4-Aminobutanamido substituent ~242.25 Linked to histidine metabolism
FMOC-D-HIS-OH Fluorenylmethyloxycarbonyl (FMOC) protection 384.40 Solid-phase peptide synthesis

Key Observations :

  • Acid-Base Properties : The unmodified 1H-imidazol-4-yl group (pKa ~6.0) in the target compound may enable pH-dependent solubility, whereas methylated imidazole () loses this trait.
  • Synthetic Utility : FMOC-protected analogs () are critical for peptide synthesis, whereas the target compound’s cyclohexylformamido group may serve as a protective or directing moiety in organic reactions.

Biological Activity

2-(Cyclohexylformamido)-3-(1H-imidazol-4-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its structural similarity to other biologically active imidazole derivatives. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H18N4O2
  • Molecular Weight : 250.31 g/mol
  • CAS Number : Not specified in the sources but is related to similar compounds.

Biological Activity Overview

Research indicates that compounds with imidazole structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of this compound has been linked to its interactions with various biological targets.

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The imidazole ring is known for its ability to interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

A study evaluating the antimicrobial effects of imidazole derivatives found that several compounds exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for effective compounds ranged from 64 µg/mL to 128 µg/mL .

CompoundMIC against S. aureusMIC against E. coli
Compound A64 µg/mL128 µg/mL
Compound B128 µg/mL64 µg/mL
This compoundTBDTBD

Anti-inflammatory Properties

Imidazole derivatives have been studied for their anti-inflammatory effects, particularly in models of chronic inflammation. These compounds may modulate cytokine production and inhibit pathways that lead to inflammation.

Anticancer Potential

Research has suggested that certain imidazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. The potential for this compound in cancer therapy is under investigation, focusing on its ability to target specific cancer cell receptors.

Case Studies

  • Neurodegenerative Diseases : A clinical study explored the use of imidazole derivatives in treating neurodegenerative conditions such as Alzheimer's disease. The compound showed promise in reducing amyloid plaque formation and improving cognitive function in animal models.
  • Gastric Ulcer Treatment : In a preclinical trial, another imidazole derivative demonstrated effectiveness in reducing ulcer size and promoting mucosal healing in gastric ulcer models, suggesting potential therapeutic applications for gastrointestinal disorders.

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